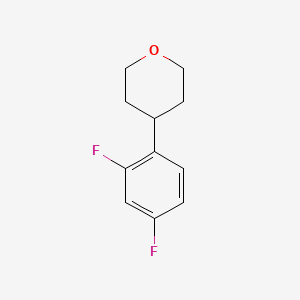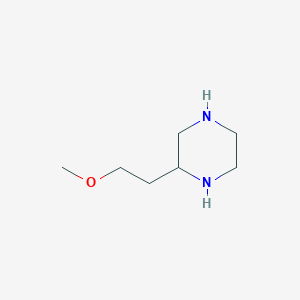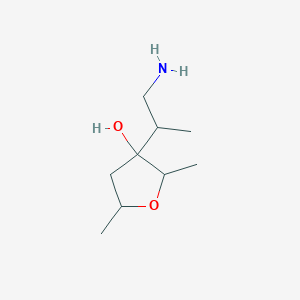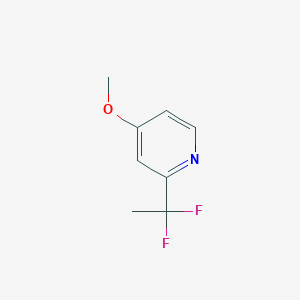![molecular formula C12H15N B13222735 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13222735.png)
1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bicyclo[2.1.1]hexane core, which is a strained bicyclic system, and a 4-methylphenyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane typically involves a [2 + 2] cycloaddition reaction. This reaction can be carried out using photochemistry, where light is used to initiate the cycloaddition of 1,5-dienes . The reaction conditions often include the use of a suitable solvent like acetone and a photosensitizer to facilitate the cycloaddition process .
Industrial Production Methods
The use of continuous flow reactors and advanced photochemical setups can potentially enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of bioactive molecules and drug candidates.
Materials Science: The unique bicyclic structure of the compound makes it a valuable component in the design of new materials with specific properties, such as increased stability and rigidity.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its bicyclic structure. The rigid and strained nature of the bicyclo[2.1.1]hexane core allows it to fit into specific binding sites on target molecules, thereby modulating their activity. This interaction can influence various biological pathways and processes, making the compound a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[2.2.1]heptane: Another bicyclic structure with different chemical properties and applications.
Uniqueness
1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its rigid and strained nature makes it particularly useful in applications requiring high stability and specificity .
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C12H15N/c1-9-2-4-11(5-3-9)12-6-10(7-12)8-13-12/h2-5,10,13H,6-8H2,1H3 |
Clé InChI |
URTZOFLEYPYRPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C23CC(C2)CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Hydroxyethyl)amino]butan-2-one](/img/structure/B13222663.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13222664.png)

![Benzyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13222669.png)
![2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13222670.png)




![4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13222706.png)


